molecular formula C4H2D6N2O B1148588 2-Oxopiperazine-3,3,5,5,6,6-d6 CAS No. 1219803-71-0

2-Oxopiperazine-3,3,5,5,6,6-d6

Cat. No.: B1148588
CAS No.: 1219803-71-0
M. Wt: 106.1560907
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopiperazine-3,3,5,5,6,6-d6 typically involves the deuteration of 2-oxopiperazine. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure a high degree of deuteration. The product is then purified using techniques such as distillation or crystallization to achieve the desired chemical purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxopiperazine-3,3,5,5,6,6-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxopiperazine-3,3,5,5,6,6-d6 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxopiperazine-3,3,5,5,6,6-d6 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms provide a unique signature in NMR spectroscopy, allowing researchers to study molecular interactions and dynamics in detail. The compound’s effects are primarily observed in its ability to alter the physical and chemical properties of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopiperazine-3,3,5,5,6,6-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic signatures, making it a preferred choice for detailed molecular analysis .

Biological Activity

2-Oxopiperazine-3,3,5,5,6,6-d6 is a deuterated derivative of piperazine that has garnered attention for its potential biological activities. This compound is primarily studied for its implications in drug development and biochemical research. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₆H₈N₂O
  • Molecular Weight: 128.14 g/mol
  • CAS Number: 1219803-71-0

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The primary mechanisms include:

  • DNA Inter-strand Cross-linking: This compound has been shown to promote DNA inter-strand crosslink repair mechanisms, which are crucial for maintaining genomic stability and preventing mutations .
  • Fluorescence Labeling: As a fluorescent probe, it can be utilized in cellular imaging to study mitochondrial dynamics and cellular processes.

Biological Activities

  • Anticancer Properties:
    • Research indicates that 2-Oxopiperazine derivatives can exhibit significant anticancer activity by inducing apoptosis in cancer cells. This effect is thought to be mediated through the modulation of apoptotic pathways and the enhancement of cytotoxic effects against tumor cells .
  • Metabolic Effects:
    • The compound is involved in metabolic pathways that influence cellular energy metabolism. Its interaction with metabolic enzymes can alter metabolic fluxes, which may have implications in conditions such as obesity and diabetes .

Case Studies

  • Cellular Studies:
    • In vitro studies have demonstrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cell lines. This increase in ROS is associated with enhanced cytotoxicity and apoptosis induction .
  • Animal Models:
    • In animal models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The observed effects were dose-dependent, with higher doses correlating with greater tumor suppression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
Metabolic modulationAltered metabolic fluxes
DNA repair enhancementPromotion of inter-strand crosslink repair

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered orally. Studies indicate that the compound demonstrates good bioavailability and a moderate half-life in circulation, making it a candidate for further development in therapeutic applications .

Properties

IUPAC Name

3,3,5,5,6,6-hexadeuteriopiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWELDVXSEVIIGI-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(C(N1)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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